(R)-Licarbazepine Acetate
Overview
Description
Licarbazepine is a derivative of carbamazepine, designed to overcome some of the drawbacks associated with carbamazepine such as autoinduction of metabolism and potential drug interactions .
Synthesis Analysis
The synthesis of Licarbazepine typically involves a multi-step process, including the reaction of a suitable precursor with a reagent to introduce the carboxamide group .Molecular Structure Analysis
The molecular structure of Licarbazepine consists of a dibenzazepine ring bearing a carboxamide group .Chemical Reactions Analysis
Licarbazepine, like other organic compounds, can undergo a variety of chemical reactions. These can include oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Licarbazepine would typically include its molecular weight, solubility in various solvents, melting point, boiling point, and pKa among others .Scientific Research Applications
Neurobiological and Clinical Insights
(R)-Licarbazepine Acetate, through its active involvement in modulating neurotransmitter activity, primarily GABA and sodium channels, offers a novel approach in managing epilepsy and related neurological disorders. Its pharmacokinetic attributes, such as reduced drug interactions and a favorable side effect profile compared to traditional anticonvulsants, position it as a promising therapeutic agent.
Epilepsy Management
In the context of epilepsy treatment, this compound is recognized for its efficacy in controlling partial-onset seizures. Its mechanism, distinct from older anticonvulsants, involves the modulation of voltage-gated sodium channels, which stabilizes hyperexcitable neural membranes and inhibits repetitive neuronal firing. Clinical trials have consistently demonstrated its effectiveness and tolerability as an adjunctive therapy, emphasizing its role in enhancing the quality of life for adults with epilepsy (Banach, Borowicz, & Czuczwar, 2015).
Extended-Release Formulations
The development of extended-release formulations of this compound and related compounds has further improved patient compliance and minimized concentration-related adverse effects. Such formulations ensure more consistent plasma drug concentrations, simplifying the management of antiepileptic drug therapy. This advancement represents a significant leap in the ongoing effort to mitigate the challenges associated with epilepsy treatment, including the risk of breakthrough seizures and the complexities of maintaining therapeutic drug levels (Bialer, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIALRBLEEWJACW-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186694-45-1 | |
Record name | Licarbazepine acetate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LICARBAZEPINE ACETATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719C2B0CVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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